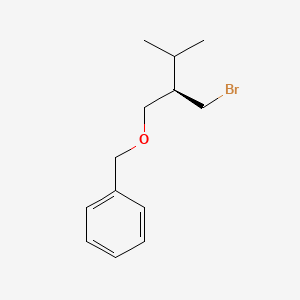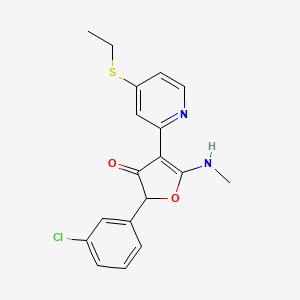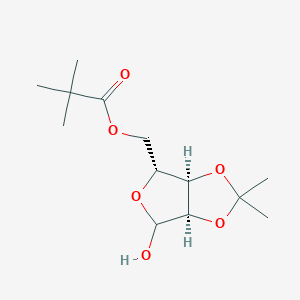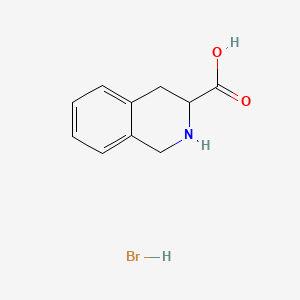
(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene is a cyclic hydrocarbon with a chemical formula C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . Benzene is an aromatic hydrocarbon, a chemical compound composed of carbon and hydrogen atoms with alternating double bonds forming a ring .
Synthesis Analysis
Benzene rings are exceptionally stable chemically, in part because of their ability to host six delocalized electrons . Synthetic chemists have developed methods that selectively break these rings open, highlighting their potential as building blocks for making open-chain molecules . The synthesis of benzene derivatives often involves reactions such as acylation and bromination .Molecular Structure Analysis
Benzene contains six carbon atoms connected in a hexagonal ring. It is exceptionally stable chemically, in part because of its ability to host six delocalized electrons . This delocalization causes the electrons to be more strongly held, making benzene more stable and less reactive than expected for an unsaturated hydrocarbon .Chemical Reactions Analysis
Benzene is highly prone to electrophilic substitution reactions compared to addition reactions as it loses its aromaticity during addition reactions . Common benzene reactions include nitration, sulfonation, and halogenation . In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive .科学的研究の応用
Polymerization and Copolymerization
- Radical Polymerization and Copolymerization : The homopolymerization of methyl 2-(acyloxymethyl)acrylates, prepared by nucleophilic substitution of methyl 2-(bromomethyl)acrylate, was found to be faster than methyl methacrylate (MMA) despite the presence of large 2-substituents. This indicates potential applications in polymer synthesis and material science (Kobatake, Yamada, & Aoki, 1995).
Synthesis of Bioactive Compounds
- Synthesis of Biologically Active Compounds : The compound has been used in the synthesis of natural products such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This highlights its importance in the creation of complex molecular structures with potential biological activities (Akbaba et al., 2010).
Liquid Crystal and Photophysical Properties
- Liquid Crystal and Photophysical Properties : The compound has been used in the study of laterally fluorinated azo-ester materials, which showed unique liquid crystalline behaviors. Such studies are important for the development of advanced materials for displays and other optical applications (Kamal, Salleh, Mahmud, & Zahid, 2021).
Carbonylation of Hydrocarbons
- Carbonylation of Hydrocarbons : Research involving RhCl(CO)(PMe3)2 under irradiation showed potential applications in converting hydrocarbons into more functional compounds like aldehydes, which are valuable in the chemical industry (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).
Molecular Inclusion Compounds
- Molecular Inclusion Compounds : The crystal structure determinations of bromomethylsubstituted benzenes have been studied to understand their interactions, which is crucial for designing molecular inclusion compounds used in pharmaceuticals and material science (Jones, Kuś, & Dix, 2012).
Conformational Analysis
- Conformational Analysis in Organic Chemistry : Conformational analysis of compounds like 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) involved the use of this compound. Such studies are important for understanding molecular interactions and designing bioactive agents (Ferreira & Figueroa-Villar, 2014).
Synthesis of Functionalized Benzenes
- Synthesis of Functionalized Benzenes : The compound has been used in the synthesis of functionalized benzenes, which are key intermediates in the production of various industrial and pharmaceutical chemicals (Reus et al., 2012).
作用機序
Target of Action
Benzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function
Mode of Action
Benzene derivatives typically undergo nucleophilic aromatic substitution, with a new twist; a nucleophilic aromatic substitution that passes through a strange-looking intermediate called an aryne . The compound may also undergo side-chain reactions
Biochemical Pathways
For instance, they can influence the pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene
Pharmacokinetics
The pharmacokinetics of benzene derivatives have been studied extensively . These studies could provide a starting point for understanding the pharmacokinetics of this compound.
Result of Action
Benzene and its derivatives are known to cause genetic damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. For instance, occupational exposure to benzene has been linked to genetic damage . Moreover, the concentration of benzene in the environment can affect its health risks
特性
IUPAC Name |
[(2R)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDHWGOETUEBH-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](COCC1=CC=CC=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705566 |
Source


|
| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179993-02-3 |
Source


|
| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Methylcarbamoyl)hydrazino]benzoic acid](/img/structure/B575396.png)
![5,6-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B575397.png)

![5,6-Difluoro-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B575400.png)


![spiro[isobenzofuran-1(3H),5-methyl-2'-tetrahydrofuran]-3-one](/img/structure/B575410.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

